(R)-Tetrahydro-2H-pyran-3-carboxylic acid
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Overview
Description
®-Tetrahydro-2H-pyran-3-carboxylic acid is a chiral carboxylic acid with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Tetrahydro-2H-pyran-3-carboxylic acid typically involves the enantioselective reduction of the corresponding ketone or the enantioselective addition of nucleophiles to the corresponding lactone. One common method includes the use of chiral catalysts to achieve high enantioselectivity.
Industrial Production Methods: Industrial production methods often involve the use of biocatalysts or chiral auxiliaries to ensure the desired enantiomer is obtained with high purity. The process may include steps such as hydrogenation, hydrolysis, and crystallization to isolate the final product.
Types of Reactions:
Oxidation: ®-Tetrahydro-2H-pyran-3-carboxylic acid can undergo oxidation reactions to form corresponding lactones or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of lactones or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
®-Tetrahydro-2H-pyran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-Tetrahydro-2H-pyran-3-carboxylic acid: The enantiomer of the compound, with different biological activities and properties.
Tetrahydropyran-4-carboxylic acid: A structural isomer with a carboxylic acid group at a different position on the ring.
Pyran-3-carboxylic acid: A related compound with an unsaturated ring structure.
Uniqueness: ®-Tetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
(3R)-oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPVCUHKJABMV-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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